molecular formula C18H19FN2O3S B2988419 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955231-12-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No.: B2988419
CAS No.: 955231-12-6
M. Wt: 362.42
InChI Key: GWHPCPMUNCELHE-UHFFFAOYSA-N
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Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a chemical compound with distinct properties, characterized by its unique structure and versatile applications in various scientific fields. This article delves into its preparation, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves several synthetic routes:

  • Starting Materials: : Sourcing high-purity starting materials such as 3-fluorobenzamide and 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.

  • Condensation Reaction: : Combining the starting materials under controlled conditions, usually involving a base catalyst.

  • Purification: : Utilizing chromatographic techniques to isolate the desired product from any by-products.

Industrial Production Methods

The industrial production involves scaling up the aforementioned synthetic routes, ensuring consistency and yield optimization. Techniques such as continuous flow chemistry may be employed to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions:

  • Oxidation: : Reacting with strong oxidizing agents to form sulfoxides and sulfones.

  • Reduction: : Using reducing agents to potentially revert or modify the ethylsulfonyl group.

  • Substitution: : Nucleophilic substitution reactions can occur, replacing specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.

  • Substitution: : Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

Oxidation may yield sulfoxide or sulfone derivatives, while reduction typically yields various modified tetrahydroisoquinoline analogs. Substitution reactions depend on the specific nucleophiles used.

Scientific Research Applications

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has broad applications:

  • Chemistry: : Used as a precursor or intermediate in complex organic synthesis.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in material science for creating specialized polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects by targeting specific molecular pathways:

  • Enzyme Inhibition: : Inhibits certain enzymes involved in metabolic pathways.

  • Receptor Binding: : Binds to receptors on cell surfaces, influencing cellular signaling processes.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide stands out due to its distinct structural features, such as the ethylsulfonyl group and the 3-fluorobenzamide moiety. These confer unique reactivity and interaction profiles.

List of Similar Compounds

  • N-(1-Benzyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-7-yl)-3-fluorobenzamide

  • N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzamide

  • N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-fluorobenzamide

Each of these compounds shares structural similarities but differs in substituent positions and types, affecting their respective chemical behaviors and applications.

This compound exemplifies the intersection of intricate synthetic chemistry and diverse scientific applications, making it a fascinating subject for ongoing research and industrial development.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-9-8-13-6-7-17(11-15(13)12-21)20-18(22)14-4-3-5-16(19)10-14/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPCPMUNCELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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